molecular formula C12H22N2O2 B11940946 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione CAS No. 22264-19-3

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione

Cat. No.: B11940946
CAS No.: 22264-19-3
M. Wt: 226.32 g/mol
InChI Key: WKDHKHBYZQXXLA-UHFFFAOYSA-N
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Description

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione (CAS: 22264-19-3) is a tetrahydropyridazine derivative featuring a six-membered ring with two nitrogen atoms and two ketone groups at positions 3 and 4. The molecule is substituted at positions 1 and 2 with sec-butyl groups, which enhance its lipophilicity compared to simpler pyridazinediones.

Properties

CAS No.

22264-19-3

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1,2-di(butan-2-yl)diazinane-3,6-dione

InChI

InChI=1S/C12H22N2O2/c1-5-9(3)13-11(15)7-8-12(16)14(13)10(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

WKDHKHBYZQXXLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)CCC(=O)N1C(C)CC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dioxo derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of nucleophiles like amines and alcohols under mild to moderate temperatures.

Major Products

The major products formed from these reactions include dioxo derivatives, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione involves its interaction with various molecular targets and pathways. It is known to form adsorption complexes with polymer-bound sulfonate ions and counterions of cation exchangers . This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared dione functionalities, heterocyclic cores, or substituent effects:

Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)
  • Key Properties : Used as a plant growth regulator due to its ability to inhibit cell division .
  • The sec-butyl groups increase lipophilicity, which may expand its utility in hydrophobic environments (e.g., membrane penetration in agrochemicals) .
1-[2-(Pyridin-2-yl)ethyl]-1,2-dihydropyridazine-3,6-dione
  • Structure : Dihydropyridazine-dione substituted with a pyridinyl ethyl group .
  • Comparison : Unlike the target compound’s aliphatic sec-butyl groups, the pyridinyl ethyl substituent may enhance solubility in polar solvents and enable coordination chemistry applications .
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
  • Structure : Pyrazine (para-nitrogen) fused with a pyridine ring, bearing hydroxyl and dione groups .
  • Key Properties : Compound 46 in this class exhibits potent bioactivity (EC50 = 6 nM), likely due to hydrogen bonding from hydroxyl groups .
  • Comparison : The pyridazine core (adjacent nitrogens) in the target compound may exhibit distinct electronic interactions compared to pyrazine derivatives, influencing receptor binding or catalytic activity.
Etophylline (Purine-2,6-dione)
  • Structure : A purine derivative with dione groups at positions 2 and 6 .
  • Key Properties : Bronchodilator used in respiratory therapies.
  • Comparison: While both compounds share dione functionalities, the purine scaffold of etophylline is associated with adenosine receptor modulation, whereas the pyridazine core may target different biological pathways .

Comparative Data Table

Compound Name Core Structure Substituents Hydrogenation Key Properties/Applications References
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione Tetrahydropyridazine 1,2-di-sec-butyl Tetrahydro High lipophilicity; potential agrochemical/pharma use
Maleic Hydrazide Dihydropyridazine None Dihydro Plant growth regulator
1-[2-(Pyridin-2-yl)ethyl]-dihydropyridazine-dione Dihydropyridazine 2-(pyridin-2-yl)ethyl Dihydro Metal-binding potential
Dihydroxypyrido-pyrazine-1,6-dione (Compound 46) Pyrido-pyrazine Hydroxyl groups Dihydro EC50 = 6 nM (bioactivity)
Etophylline Purine Hydroxyethyl, methyl Aromatic Bronchodilator

Key Findings

Substituent Effects : Aliphatic sec-butyl groups enhance lipophilicity, whereas aromatic substituents (e.g., pyridinyl ethyl) improve solubility and metal-binding capacity .

Ring System Differences : Pyridazine (adjacent nitrogens) vs. pyrazine (para nitrogens) cores influence electronic properties and intermolecular interactions, affecting applications in catalysis or pharmacology .

Biological Activity

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione, a derivative of tetrahydropyridazine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is recognized for its structural versatility and possible interactions with various biomolecules, making it a candidate for therapeutic applications.

Molecular Formula: C12H18N2O2
Molecular Weight: 222.29 g/mol
IUPAC Name: 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione
Canonical SMILES: CC(C)C1=NN(C(C)C)C(=O)C(=O)C1

The compound features a tetrahydropyridazine ring with two sec-butyl groups and two carbonyl functionalities, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione exhibits a variety of biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Properties: The presence of carbonyl groups allows the compound to act as an electron donor, thereby scavenging free radicals and reducing oxidative stress in cellular systems.
  • Anti-inflammatory Effects: Preliminary data suggest that 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines

The biological activity of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione can be attributed to several mechanisms:

  • Interaction with Enzymes: The carbonyl groups can form hydrogen bonds with active sites of enzymes involved in metabolic processes.
  • Membrane Disruption: The hydrophobic sec-butyl groups may integrate into lipid bilayers of microbial membranes, leading to increased permeability and cell lysis.
  • Free Radical Scavenging: The compound's structure enables it to donate electrons effectively, neutralizing reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of tetrahydropyridazine. The results indicated that 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione exhibited the highest activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Anti-inflammatory Potential

In a study by Johnson et al. (2024), the anti-inflammatory effects were assessed using an animal model of induced inflammation. The administration of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione resulted in a significant reduction in swelling and pain scores compared to controls.

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